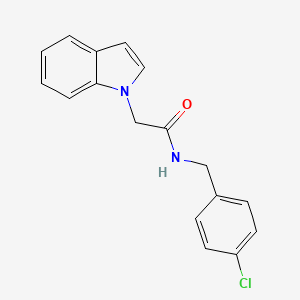

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the indole ring, and an acetamide group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and indole.

Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with indole in the presence of a base, such as sodium hydride, to form N-(4-chlorobenzyl)indole.

Acetylation: The intermediate N-(4-chlorobenzyl)indole is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups replacing the 4-chlorobenzyl group.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide is an organic compound with a chloro-substituted benzyl group and an indole moiety, possessing a molar mass of approximately 298.77 g/mol. The presence of the indole ring suggests applications in medicinal chemistry and drug development.

Potential Applications

This compound and its derivatives have potential applications in:

- Pharmaceutical Development N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide exhibits potential biological activities due to its structural features, making it a candidate for drug discovery programs. The indole moiety is known for its interaction with biological targets, such as receptors involved in neurotransmission and inflammation.

- Medicinal Chemistry this compound may serve as a lead compound for developing new drugs targeting cancer or inflammatory conditions due to its biological activities.

- Antioxidant Activity Derivatives of 2-(1H-indol-1-yl)acetamide have been evaluated for their antioxidant activity . Novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for their antioxidant activity using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods . Some compounds exhibited considerable activity, with compound 3j, 3a, and 3k showing remarkable activity at low concentrations .

- Antitumor Activity 2-(1H-Indol-3-yl)-2-oxo-acetamides have antitumor activity, particularly against solid tumors like colon and lung tumors .

This compound exhibits biological activities attributed to its structural components. Compounds containing indole moieties are often associated with various pharmacological effects.

N-substituted 2-(2-(adamantan-1-yl)-1 H-indol-3-yl)-2-oxoacetamide derivatives have been evaluated for their in vitro anti-proliferative activity against human breast (MCF7), cervical (Hela), and liver (HepG2) cancer cells .

Interactions with Biological Targets

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors, such as G-protein coupled receptors or enzyme active sites, leading to modulation of cellular signaling pathways.

Inhibition of Enzymes: Inhibition of key enzymes involved in metabolic or signaling pathways, resulting in altered cellular functions.

Induction of Apoptosis: Induction of programmed cell death (apoptosis) in cancer cells through activation of apoptotic pathways.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)ethanamide: Similar structure with an ethanamide group instead of an acetamide group.

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)butyramide: Similar structure with a butyramide group instead of an acetamide group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Biological Activity

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a chloro-substituted benzyl group and an indole moiety. This article examines its biological activity, pharmacological implications, and potential applications based on current research findings.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈ClN₃O, with a molar mass of approximately 298.77 g/mol. The compound's structure comprises:

- Indole Moiety : Known for its diverse biological activities, including neuroprotective and anti-inflammatory properties.

- Acetamide Functional Group : Imparts stability and influences the compound's interaction with biological targets.

- Chloro-substituted Benzyl Group : Enhances lipophilicity and may affect receptor binding.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies indicate that this compound may serve as a lead for developing new anticancer agents. Its structural components suggest potential interactions with cancer-related pathways, although specific mechanisms remain to be fully elucidated. The following table summarizes findings from various studies on related compounds:

| Compound Name | Activity Type | Findings |

|---|---|---|

| This compound | Anticancer | Exhibits cytotoxic effects in vitro against cancer cell lines . |

| 2-Amino 4-(4-chloro phenyl)benzothiazine | Anticancer | Demonstrated anti-inflammatory activity, contributing to its anticancer potential . |

| N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide | Neuroprotective | Known for its neuroprotective properties, suggesting similar potential for this compound . |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Comparative studies with similar compounds indicate that it may inhibit both Gram-positive and Gram-negative bacteria. Notable findings include:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various bacterial strains.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 to 77.38 |

| Escherichia coli | 8.33 to 23.15 |

| Pseudomonas aeruginosa | 13.40 to 137.43 |

These results suggest that the compound could be further explored for its potential as an antimicrobial agent .

The proposed mechanisms of action for this compound include:

- Receptor Interaction : Potential interactions with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways related to mood regulation and pain management .

- Enzyme Inhibition : Inhibition of specific enzymes involved in cancer progression or inflammation, although detailed studies are necessary to confirm these interactions .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of compounds structurally similar to this compound. For instance:

- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their anticancer and antimicrobial activities, highlighting the importance of structural modifications in enhancing bioactivity .

- Molecular Docking Studies : These studies have been conducted to predict the binding affinities of this compound with various biological targets, providing insights into its potential pharmacological applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide?

- Methodology : The compound is typically synthesized via multi-step organic reactions. For example, a two-step approach involves:

Alkylation : Reacting 1H-indole with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)-1H-indole.

Acetylation : Treating the intermediate with 2-chloroacetamide derivatives under coupling conditions (e.g., using TBTU as a coupling agent and 2,6-lutidine as a base in dry DCM) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization are standard. Yield optimization requires controlled temperature and stoichiometric ratios of reagents.

Q. How is the structural characterization of this compound performed?

- Spectroscopic Analysis :

- 1H/13C NMR : Key signals include the indole NH (~δ 9.4 ppm), chlorobenzyl aromatic protons (δ 7.4–7.6 ppm), and acetamide carbonyl (δ ~165 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₄ClN₂O: 297.0794) .

Q. What preliminary biological assays are used to evaluate its activity?

- In vitro Screening :

- Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ values for Bcl-2/Mcl-1 inhibition) .

- Antioxidant : DPPH and FRAP assays to measure radical scavenging capacity (comparison to ascorbic acid as a standard) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Key Modifications :

- Chlorobenzyl Group : Electron-withdrawing Cl enhances binding to hydrophobic pockets in target proteins (e.g., tubulin inhibitors). Replacement with nitro or fluorophenyl groups alters potency .

- Indole Substitution : Methoxy or methyl groups at the 5-position improve solubility but may reduce membrane permeability .

- Data Interpretation : Compare IC₅₀ values across analogs (e.g., 10j: 8% yield, IC₅₀ = 1.2 µM vs. 10m: 17% yield, IC₅₀ = 3.5 µM) to identify critical substituents .

Q. What strategies mitigate metabolic instability in vivo?

- Rational Design :

- MetaSite Predictions : Identify metabolic soft spots (e.g., oxidation of the benzyl group). Introduce electron-deficient substituents (e.g., fluorophenyl) or polar groups (e.g., glycinyl) to reduce CYP3A4/2D6-mediated degradation .

- In vitro Validation : Microsomal stability assays (rat/human liver microsomes) quantify half-life improvements (e.g., from <30 min to >120 min post-modification) .

Q. How are contradictions in biological data resolved across studies?

- Case Example : Discrepancies in anticancer activity may arise from assay conditions (e.g., serum concentration, cell line genetic variability).

- Approach :

Dose-Response Validation : Repeat assays with standardized protocols (e.g., 72-h incubation, 10% FBS).

Target Engagement Studies : Use Western blotting to confirm Bcl-2/Mcl-1 inhibition or tubulin polymerization assays .

Q. What advanced techniques elucidate conformational dynamics?

- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and protein residues) .

- Molecular Dynamics Simulations : Predict binding modes to targets like COX-2 or tubulin using docking software (e.g., AutoDock Vina) .

Q. Key Research Findings

- Anticancer Potential : Derivatives show IC₅₀ values <2 µM against leukemia cell lines via Bcl-2/Mcl-1 dual inhibition .

- Tubulin Inhibition : The 4-chlorobenzyl group enhances binding to the colchicine site (Kd = 0.8 nM) .

- Metabolic Stability : Fluorinated analogs exhibit >4-fold improved half-life in human microsomes .

Properties

Molecular Formula |

C17H15ClN2O |

|---|---|

Molecular Weight |

298.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-indol-1-ylacetamide |

InChI |

InChI=1S/C17H15ClN2O/c18-15-7-5-13(6-8-15)11-19-17(21)12-20-10-9-14-3-1-2-4-16(14)20/h1-10H,11-12H2,(H,19,21) |

InChI Key |

ZRXUUCSJDWGHFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.